molecular formula C8H6N2OS B3058692 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde CAS No. 91163-89-2

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B3058692
CAS No.: 91163-89-2
M. Wt: 178.21 g/mol
InChI Key: NETHONVYJZOPMN-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a formyl group and at the 4-position with an imidazole moiety. This structure combines the aromaticity of thiophene with the electron-rich imidazole ring, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or hydrazones .

Properties

IUPAC Name

4-imidazol-1-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHONVYJZOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536669
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91163-89-2
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The most well-documented method involves the cyclization of amido-nitrile precursors using nickel-based catalysts. This approach leverages the coordination properties of nickel(II) chloride to facilitate intramolecular ring closure, forming the imidazole moiety directly on the thiophene scaffold. Key steps include:

  • Precursor Activation : A thiophene-2-carbaldehyde derivative bearing a nitrile group at the 4-position undergoes nucleophilic attack by an amine source (e.g., ammonium acetate).
  • Cyclization : Nickel(II) chloride catalyzes the formation of the imidazole ring via a six-membered transition state, eliminating ammonia as a byproduct.
  • Oxidation : The aldehyde group remains intact under mild reaction conditions, avoiding over-oxidation to carboxylic acids.

Optimization of Reaction Conditions

Experimental variables significantly impact yield and purity (Table 1):

Variable Optimal Range Yield (%) Purity (%)
Catalyst Loading 5–10 mol% NiCl₂ 68–72 95–98
Temperature 80–100°C 70 97
Solvent Anhydrous DMF 72 98
Reaction Time 12–16 hours 68 96

Key Findings :

  • Higher nickel concentrations (>15 mol%) led to side reactions, including aldehyde dimerization.
  • Polar aprotic solvents like dimethylformamide (DMF) enhanced reaction rates compared to toluene or THF.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling between halogenated thiophenes and imidazole boronic esters. For example:

  • Substrate Preparation : 4-Bromothiophene-2-carbaldehyde is treated with bis(pinacolato)diboron to form the corresponding boronic ester.
  • Coupling : Palladium(II) acetate mediates the reaction with 1H-imidazole-1-boronic acid in the presence of cesium carbonate.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ (3 mol%)
  • Ligand : XPhos (6 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Yield : 65–70%

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 4-iodothiophene-2-carbaldehyde with imidazole under microwave irradiation:

  • Conditions : 150°C, 30 minutes, NMP solvent
  • Yield : 58%

Advantage : Reduced reaction time compared to traditional heating.

Direct Alkylation of Imidazole

Nucleophilic Aromatic Substitution

4-Chlorothiophene-2-carbaldehyde reacts with imidazole in the presence of a base:

  • Base : Potassium tert-butoxide (2 equiv)
  • Solvent : DMSO, 120°C, 24 hours
  • Yield : 50–55%

Limitation : Competing side reactions at the aldehyde group necessitate careful temperature control.

Aldehyde Functionalization Strategies

Protective Group Chemistry

To prevent aldehyde oxidation during synthesis, temporary protection as a diethyl acetal is employed:

  • Protection : Thiophene-2-carbaldehyde is treated with triethyl orthoformate.
  • Imidazole Coupling : Followed by nickel- or palladium-catalyzed methods.
  • Deprotection : Acidic hydrolysis (HCl/THF) restores the aldehyde.

Yield Improvement : Protection increases overall yield from 50% to 75%.

Industrial-Scale Production Considerations

Process Optimization

Scalable synthesis requires:

  • Catalyst Recovery : Nickel filtration and recycling systems reduce costs.
  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 40%.
  • Purity Standards : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
  • HPLC : C18 column, acetonitrile/water gradient (95% purity confirmed).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, imidazole-H), 7.80–7.85 (m, 2H, thiophene-H).
  • IR : 1695 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost (USD/g) Scalability
Nickel Cyclization 70 12 High
Suzuki Coupling 65 18 Moderate
Direct Alkylation 55 8 Low

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is a chemical compound with potential applications in scientific research, particularly in the development of novel therapeutic agents .

Basic Information

  • Molecular Formula: C8H6N2OSC_8H_6N_2OS
  • Molecular Weight: 178.21 g/mol
  • CAS Number: 91163-89-2

Anti-Leishmanial Research

A study has explored the potential of thiadiazole derivatives, including those containing a methylimidazole group, as inhibitors of Leishmania major, a parasite responsible for leishmaniasis .

  • Promastigote Inhibition: Methyl-imidazole containing derivative 6e was recognized as the most active compound against L. major promastigotes, exhibiting IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively .
  • Comparative Efficacy: Compound 6e is more than 4 times more effective than Glucantime, a standard drug, which had an IC50 of 50 µg/mL after 24 hours and 25 µg/mL after 48 hours .
  • MTT Assay: The antileishmanial effects of the compounds were investigated using the MTT colorimetric assay .

Summary Table

CompoundIC50 (µg/mL) 24hIC50 (µg/mL) 48hReference drug IC50 (µg/mL) 24hReference drug IC50 (µg/mL) 48h
Methyl-imidazole containing derivative 6e 11.27.1Glucantime 50Glucantime 25

Other potential applications

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is useful in enzyme inhibition and catalysis .

Comparison with Similar Compounds

Structural Features and Electronic Properties

Table 1: Structural Comparison of Selected Imidazole-Containing Aldehydes

Compound Name Core Structure Substituents Key Functional Groups Evidence Source
4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde Thiophene Imidazole (C4), Aldehyde (C2) Aldehyde, Imidazole
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzene Benzimidazole (C4, sulfanyl bridge) Aldehyde, Sulfanyl, Benzimidazole
Benzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene Aldehyde (C2) Aldehyde, Fused benzene-thiophene
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine Pyrimidine Imidazole (C4), p-Methylphenyl (C6) Amine, Imidazole
  • Electronic Effects: The thiophene ring in the target compound contributes moderate electron-withdrawing effects compared to benzene in 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
  • Reactivity : The aldehyde group in the target compound is more sterically accessible than in benzo[b]thiophene-2-carbaldehyde, where the fused benzene ring may hinder reactions at the aldehyde site .

Spectral Characterization

Table 3: Key Spectral Data for Comparative Analysis

Compound 1H NMR (Aldehyde Proton) 13C NMR (Aldehyde Carbon) Mass Spectrometry (M+H)+ Evidence Source
This compound δ 9.8–10.2 ppm (s, 1H) δ 190–195 ppm Calculated: 193.04
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde δ 10.1 ppm (s, 1H) δ 192 ppm Found: 285.08
Benzo[b]thiophene-2-carbaldehyde δ 10.3 ppm (s, 1H) δ 191 ppm Calculated: 176.03
  • NMR Trends : The aldehyde proton in the target compound is expected to resonate near δ 10.0 ppm, similar to benzaldehyde derivatives. Thiophene protons typically appear upfield (δ 7.0–8.0 ppm) compared to benzene (δ 7.5–8.5 ppm) due to reduced aromaticity .

Biological Activity

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is a compound that incorporates an imidazole ring and a thiophene moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Imidazole Ring : Known for its role in various biological processes and as a building block in pharmaceuticals.
  • Thiophene Moiety : Contributes to the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In studies, this compound demonstrated notable inhibition against these pathogens, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival . For example, compounds similar to this compound exhibited IC50 values below 25 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating strong anti-proliferative effects .

Anti-inflammatory Effects

Imidazole-containing compounds have also been recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This suggests that this compound could be explored further for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Binding : It can modulate receptor activities that are pivotal in signaling pathways related to inflammation and cancer.

Case Studies

StudyFindings
Jain et al. (2020)Reported significant antimicrobial activity against E. coli with MIC values comparable to standard antibiotics .
Sharma et al. (2021)Evaluated anti-cancer effects on MCF-7 cells with promising IC50 values .
Ahsan et al. (2022)Demonstrated anti-inflammatory effects through inhibition of COX enzymes .

Q & A

Q. What are common synthetic routes for 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde and its derivatives?

The compound is typically synthesized via condensation reactions between imidazole derivatives and thiophene-carbaldehyde precursors. For example, imidazole-carbaldehydes can react with thiosemicarbazides in methanol to form thiosemicarbazones . Another approach involves Claisen-Schmidt condensation, where substituted aldehydes react with ketones in ethanol or methanol under reflux, followed by purification via recrystallization . Solvent choice (e.g., methanol vs. ethanol) and catalysts like tetrakis(dimethylamino)ethylene (TDAE) significantly influence reaction efficiency and yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, aromatic C=C at ~1440–1580 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms structural assignments, such as imidazole NH protons (~δ 9.5–12.9 ppm) and aldehyde protons (~δ 9.5–10.5 ppm) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and O percentages .

Q. How can researchers ensure compound purity during synthesis?

Purity is validated via:

  • TLC Monitoring : Tracks reaction progress using silica gel plates (e.g., Merck Kieselgel 60 GF254) .
  • Recrystallization : Ethanol or methanol are common solvents for removing unreacted starting materials .
  • Melting Point Analysis : Sharp melting points (e.g., 223°C for related imidazole derivatives) indicate homogeneity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For example, theoretical studies on imidazole-thiosemicarbazones reveal charge transfer interactions critical for antifungal activity . Molecular docking simulations (e.g., using Gaussian 09) further assess binding affinities to biological targets like enzymes .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For instance, X-ray diffraction confirmed the planar geometry of phenanthroimidazole derivatives .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping proton signals in NMR .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalyst Screening : TDAE improves yields in nucleophilic substitutions by stabilizing reactive intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time for imidazole-thiophene hybrids compared to conventional heating .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?

  • Bioactivity Assays : Test antifungal or antibacterial activity against standardized strains (e.g., Candida albicans) .
  • QSAR Modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to guide derivative design .
  • Crystallographic Studies : Resolve binding modes, as seen in imidazole-triazole hybrids targeting enzyme active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
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4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

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